5-butyl-3-methyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
5-butyl-3-methyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the class of furochromenones It is characterized by a fused ring system consisting of a furan ring and a chromenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-3-methyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a suitable furan derivative, followed by its condensation with a chromenone precursor. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
5-butyl-3-methyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Reagents such as halogens or nucleophiles can be used in the presence of catalysts or under specific temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
5-butyl-3-methyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-butyl-3-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one
- 3,9-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one
- 2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
Uniqueness
5-butyl-3-methyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C16H16O3 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
5-butyl-3-methylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C16H16O3/c1-3-4-5-11-6-16(17)19-15-8-14-12(7-13(11)15)10(2)9-18-14/h6-9H,3-5H2,1-2H3 |
InChI Key |
ALBXKWVKHLBNIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=C3C(=COC3=C2)C |
Origin of Product |
United States |
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